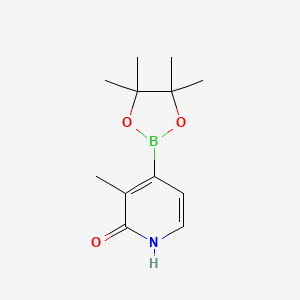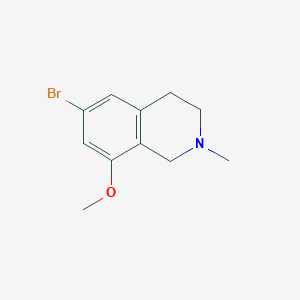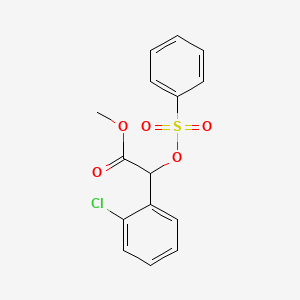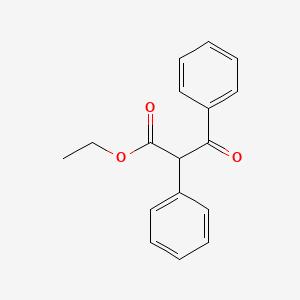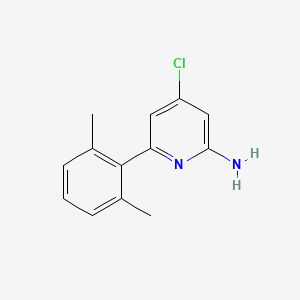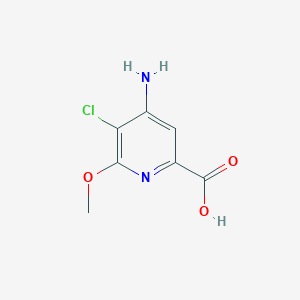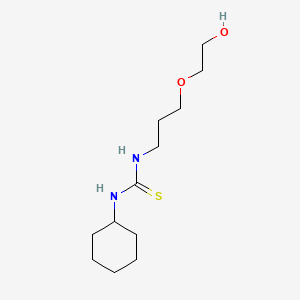
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea is a chemical compound with the molecular formula C12H24N2O2S and a molecular weight of 260.4 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a hydroxyethoxypropyl group, and a thiourea moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea typically involves the reaction of cyclohexylamine with 3-(2-hydroxyethoxy)propyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their function .
Comparación Con Compuestos Similares
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea can be compared with other thiourea derivatives, such as:
N-Cyclohexyl-N’-phenylthiourea: This compound has a phenyl group instead of the hydroxyethoxypropyl group, leading to different chemical properties and applications.
N-Cyclohexyl-N’-methylthiourea: The presence of a methyl group instead of the hydroxyethoxypropyl group results in variations in reactivity and biological activity.
The uniqueness of this compound lies in its combination of the cyclohexyl and hydroxyethoxypropyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
32428-86-7 |
|---|---|
Fórmula molecular |
C12H24N2O2S |
Peso molecular |
260.40 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[3-(2-hydroxyethoxy)propyl]thiourea |
InChI |
InChI=1S/C12H24N2O2S/c15-8-10-16-9-4-7-13-12(17)14-11-5-2-1-3-6-11/h11,15H,1-10H2,(H2,13,14,17) |
Clave InChI |
GCWWUDJEVIFPGV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=S)NCCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
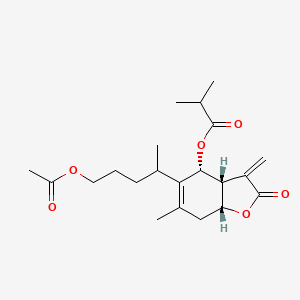
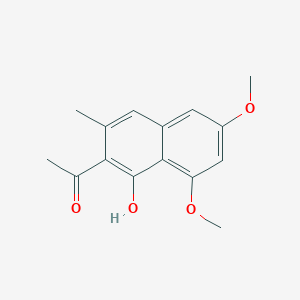
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)

![(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
